molecular formula C7H12O B1279254 Hept-5-yn-1-ol CAS No. 58944-42-6

Hept-5-yn-1-ol

Cat. No. B1279254
CAS RN: 58944-42-6
M. Wt: 112.17 g/mol
InChI Key: NVDRTKDQNXWZSY-UHFFFAOYSA-N
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Description

Synthesis and Anti-HIV Activity of HEPT Analogs

A comprehensive study was conducted to synthesize and evaluate the anti-HIV activity of 33 N-1 side chain-modified analogs of HEPT . The research focused on the effects of substituting the terminal hydroxy group and the rigidity of the side chain. Various derivatives were synthesized, including halo, azido, and amino derivatives, through the intermediate p-tosylate derivative. Further modifications led to the creation of amido and diaryl derivatives. Notably, compounds with an aromatic ring at the end of the acyclic side chain showed increased potency against HIV-1, with two compounds being ten times more active than the known analog BPT.

Synthesis and Chemical Reactions of Arylsulfonyl-aminomethylbicyclo[2.2.1]hept-2-enes

Another study explored the synthesis of new N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes . The research detailed the reaction of stereoisomeric exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-enes with arylsulfonyl chlorides. The stereochemical features significantly influenced the NMR spectral data. Phase-transfer catalysis methods were employed for alkylation and acylation of the stereoisomeric arylsulfonamides. The study also investigated the reactions of alkylated sulfonamides with peroxyphthalic acid, which yielded epoxides without the orientation of substituents in the norbornene fragment affecting the reaction direction. The structures of the transformation products were confirmed using IR, 1H, and 13C NMR spectra.

Molecular Structure Analysis

Both studies provided insights into the molecular structures of the synthesized compounds. In the first study, the structural modifications of the HEPT analogs were crucial for enhancing anti-HIV activity . The second study's use of NMR spectroscopy allowed for a detailed analysis of the stereochemical impact on the molecular structure of the synthesized sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred through various analytical techniques. The anti-HIV activity of the HEPT analogs suggests specific physicochemical characteristics that enhance their biological activity . The NMR spectral data from the second study provided valuable information on the physical and chemical properties of the new sulfonamides, which are essential for understanding their reactivity and potential applications .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Hept-5-yn-1-ol derivatives, particularly 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), have been extensively studied for their potent and selective inhibition of Human Immunodeficiency Virus type 1 (HIV-1). HEPT inhibits HIV-1 replication in various cell cultures, including T4 cells, peripheral blood lymphocytes, and macrophages, with a significant selective toxicity ratio between virus-infected and uninfected cells (Baba et al., 1989). Further, HEPT's mechanism of action differs from other antiretroviral drugs, such as dideoxynucleoside triphosphates, which provides a unique approach in HIV therapy (Ito et al., 1991).

QSAR Studies for Anti-HIV Agents

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the biological activity of HEPT derivatives as anti-HIV-1 agents. These studies aim to correlate the structural properties of HEPT derivatives with their inhibitory effects on HIV-1, providing insights into the structural requirements for effective drug-receptor interactions (Edache et al., 2016).

Molecular Modeling and Drug Design

Molecular modeling techniques have been applied to HEPT derivatives to understand their conformation and interactions with HIV-1 reverse transcriptase. These studies are crucial for designing new inhibitors with enhanced efficacy and specificity. For instance, ab initio methods have been used to analyze the conformations of HEPT and their interactions with the HIV-1 reverse transcriptase enzyme, providing valuable information for drug design (Lawtrakul et al., 1999).

Stereospecific Synthesis and Enzyme Inhibition

Research on HEPT derivatives has also included the stereospecific synthesis of compounds like hept-6-yne-2,5-diamine, which are potent and selective enzyme-activated irreversible inhibitors of ornithine decarboxylase (ODC). These studies contribute to understanding the role of structural isomerism in biological activity and enzyme inhibition (Casara et al., 1985).

Contribution to Non-Nucleoside Reverse Transcriptase Inhibitors Development

The development of HEPT derivatives has significantly contributed to the field of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. Research on HEPT derivatives has led to the discovery of compounds with broad-resistance spectrum and optimal pharmacokinetic profiles, enhancing the treatment options available for HIV/AIDS (Chen et al., 2012).

Safety And Hazards

Hept-5-yn-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

hept-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDRTKDQNXWZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433661
Record name Hept-5-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hept-5-yn-1-ol

CAS RN

58944-42-6
Record name Hept-5-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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gamma-aluminum oxide
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
P Kraft, C Berthold - Synthesis, 2008 - thieme-connect.com
… hex-5-yn-1-ol (16) was protected as a tetrahydropyran-2-yl (THP) ether by reaction with 3,4-dihydro-2H-pyran (DHP) and then methylated with iodomethane to furnish hept-5-yn-1-ol (17…
Number of citations: 19 www.thieme-connect.com
S Bhuvaneswari, M Jeganmohan… - Chemistry–A European …, 2007 - Wiley Online Library
… The present catalytic reaction was further tested with longer chain alkynyl alcohols by using hex-5-yn-1-ol (2 h) and hept-5-yn-1-ol (2 i, see Scheme 2). In both cases, the catalytic …
S Hötling, B Haberlag, M Tamm… - … A European Journal, 2014 - Wiley Online Library
… A Zipper reaction27 of hept-3-yn-1-ol (23) furnished hept-6-yn-1-ol in excellent yield, followed by isomerization with KOtBu to hept-5-yn-1-ol (24) and Swern oxidation to aldehyde 25. …
MF Ansell, JC Emmett, RV Coombs - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… Hept-5-yn- 1 -ol.-A stirred suspension of lithium aluminium hydride (12.2 g.) in ether (400 ml.) was refluxed for 2 hr., then cooled, and the solution of hept-5-ynoic acid (31.5 g.) in ether (…
Number of citations: 25 pubs.rsc.org
I Osprian, W Stampfer, K Faber - Journal of the Chemical Society …, 2000 - pubs.rsc.org
… Flash chromatography gave 7.40 g (90%) hept-5-yn-1-ol, which was tosylated (TsCl–Py–CH 2 Cl 2 ) followed by bromination (LiBr–DMF [hair space] ) via standard procedures (all …
Number of citations: 19 pubs.rsc.org
FV Lauro, DC Francisco, LR Maria… - Journal of …, 2020 - Wiley Online Library
Several studies for the synthesis of polycyclic derivatives have been reported; however, there is little information on the preparation of steroid‐polycyclic derivatives. In this way, the aim …
Number of citations: 3 onlinelibrary.wiley.com
LAT Allen - 2015 - spiral.imperial.ac.uk
In this thesis further developments on the thermal cascade reaction discovered in the Parsons group have been made. The substrate scope has been increased to include the ketone …
Number of citations: 2 spiral.imperial.ac.uk
ME Bos, C Loncaric, C Wu, WD Wulff - Synthesis, 2006 - thieme-connect.com
… This complex was prepared from hept-5-yn-1-ol (407 mg, 3.63 mmol) and ammonium salt 31 (1.5 g, 2.83 mmol) according to the general procedure. Purification in the same manner …
Number of citations: 4 www.thieme-connect.com
TR Vargo - 2011 - search.proquest.com
Apoptolidin C is a biologically active polypropionate macrolide isolated from the soil bacteria Nocardiopsis sp. The work presented herein highlights a novel approach to synthesizing …
Number of citations: 3 search.proquest.com
LF Tietze, U Griesbach, U Bothe, H Nakamura… - …, 2002 - Wiley Online Library
The synthesis and biological evaluation of two ortho‐carborane derivatives which contain a 5,6,7‐trimethoxyindole (TMI) unit for use in boron neutron capture therapy is described. The …

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